2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride
Overview
Description
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a 4-fluorophenyl group, and a thioether linkage. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride typically involves the following steps:
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Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorobenzenethiol with a suitable alkylating agent to form the 4-fluorophenylthioalkane intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Cyclization to Form Pyrrolidine Ring: : The next step involves the cyclization of the intermediate with a suitable amine, such as 1,4-dibromobutane, to form the pyrrolidine ring. This reaction is typically carried out under reflux conditions in a solvent like ethanol or acetonitrile.
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Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and diethyl ether.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine hydrochloride
- 2-(((4-Bromophenyl)thio)methyl)pyrrolidine hydrochloride
- 2-(((4-Methylphenyl)thio)methyl)pyrrolidine hydrochloride
Uniqueness
2-(((4-Fluorophenyl)thio)methyl)pyrrolidine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRKQURKRCBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353989-69-1 | |
Record name | Pyrrolidine, 2-[[(4-fluorophenyl)thio]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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